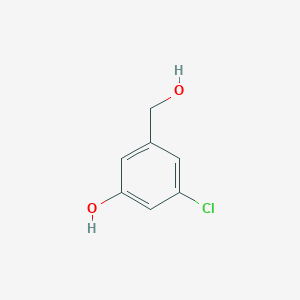

3-Chloro-5-(hydroxymethyl)phenol

Description

BenchChem offers high-quality 3-Chloro-5-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRUFSDOVHICLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698907 | |

| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-34-8 | |

| Record name | 3-Chloro-5-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Trifunctional Scaffold

An In-Depth Technical Guide to 3-Chloro-5-(hydroxymethyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group tolerance, reactivity, and potential for diversification. 3-Chloro-5-(hydroxymethyl)phenol emerges as a compelling building block, possessing a unique trifunctional architecture: a nucleophilic phenol, a reactive primary benzyl alcohol, and a strategically positioned chlorine atom on an aromatic scaffold. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development. The presence of three distinct functional groups offers orthogonal chemical handles, enabling selective modifications and the construction of complex molecular architectures, a highly desirable trait in the synthesis of novel chemical entities for drug discovery and materials science.[1][2]

Part 1: Core Chemical and Physical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application, dictating solubility, reactivity, and handling protocols. The properties of 3-Chloro-5-(hydroxymethyl)phenol are summarized below. These predicted values provide a crucial starting point for experimental design, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Source |

| CAS Number | 885270-34-8 | [3][4][5] |

| Molecular Formula | C₇H₇ClO₂ | [6] |

| Formula Weight | 158.58 g/mol | [5] |

| Boiling Point | 317.0 ± 27.0 °C (Predicted) | [3] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.78 ± 0.10 (Predicted) | [3] |

| MDL Number | MFCD08234658 | [5] |

Part 2: The Spectroscopic Signature

Understanding the spectroscopic profile of 3-Chloro-5-(hydroxymethyl)phenol is critical for reaction monitoring and structural confirmation. The expected spectral characteristics are derived from the well-established behavior of its constituent functional groups.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

-

O-H Stretching: A strong, broad absorption is anticipated in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups from both the phenolic and alcoholic moieties.[7][9]

-

Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic peaks are expected in the 1500-1600 cm⁻¹ range.[9]

-

C-O Stretching: A strong band for the C-O bonds of the phenol and benzyl alcohol will be present around 1050-1250 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the δ 6.5-7.5 ppm range, showing complex splitting patterns (doublets, triplets of doublets) due to their meta- and ortho-coupling.

-

Benzylic Protons (-CH₂OH): A singlet is expected around δ 4.5 ppm.[10]

-

Hydroxyl Protons (-OH): Two broad singlets are anticipated, one for the phenolic OH (δ 4-8 ppm) and one for the alcoholic OH (δ 2-5 ppm).[8][9] Their chemical shifts can be highly variable and concentration-dependent. Addition of D₂O would lead to the disappearance of these signals, a key diagnostic test.[8]

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon bearing the -OH group (C-OH) will be the most downfield (around δ 155-158 ppm), while the carbon attached to the chlorine atom (C-Cl) will be around δ 135 ppm.[10]

-

Benzylic Carbon (-CH₂OH): A signal is expected in the δ 60-65 ppm range.[10]

-

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 158 and 160 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways:

-

Alpha Cleavage: Loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) from the benzylic position.[9]

-

Loss of HCl: Elimination of HCl is another possible fragmentation pathway.

-

Part 3: Synthesis and Chemical Reactivity

The synthetic utility of 3-Chloro-5-(hydroxymethyl)phenol lies in the differential reactivity of its functional groups, which can be selectively targeted under specific reaction conditions.

Proposed Synthetic Pathway

A reliable and scalable synthesis can be envisioned starting from the commercially available 3-chloro-5-hydroxybenzoic acid. This approach involves esterification followed by a selective reduction of the ester in the presence of the more sensitive phenol. The reduction of a related compound, an ester of 5-hydroxy isophthalic acid, using sodium borohydride after protecting the phenol group highlights a viable strategy.[11] A direct reduction using a milder reducing agent might also be feasible.

Caption: Proposed synthesis of 3-Chloro-5-(hydroxymethyl)phenol.

Reactivity Profile: A Trifecta of Opportunities

-

The Phenolic Hydroxyl Group: This group is acidic and highly activating for the aromatic ring.

-

Acylation/Alkylation: It readily reacts with acyl halides or alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form the corresponding esters or ethers, protecting the phenol or introducing new functionality.

-

Electrophilic Aromatic Substitution: As a powerful ortho-, para-director, it strongly influences the position of incoming electrophiles. Positions C2, C4, and C6 are activated. Given the existing substituents, further substitution is likely to occur at the C2 or C6 positions.[12]

-

-

The Benzyl Alcohol Group: This primary alcohol exhibits typical reactivity.

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde (3-chloro-5-hydroxybenzaldehyde) using mild oxidizing agents like PCC or MnO₂, or to the carboxylic acid (3-chloro-5-hydroxybenzoic acid) with stronger agents like KMnO₄ or Jones reagent.

-

Substitution: The hydroxyl can be converted to a better leaving group and substituted. For example, reaction with hydrochloric acid can yield the corresponding 3-chloro-5-(chloromethyl)phenol, a reactive alkylating agent.[13]

-

-

The Aromatic Ring and Chlorine:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is generally unreactive towards nucleophilic substitution unless the ring is further activated by strongly electron-withdrawing groups at the ortho/para positions.[14] High temperatures and pressures would be required for substitution.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug development for building molecular complexity.

-

Caption: Reactivity map of 3-Chloro-5-(hydroxymethyl)phenol.

Part 4: Applications in Research and Drug Development

The true potential of 3-Chloro-5-(hydroxymethyl)phenol is realized in its application as a versatile intermediate. The chlorine atom is a common feature in many pharmaceuticals, often enhancing metabolic stability or binding affinity.[1] Phenolic scaffolds are also prevalent in a vast number of FDA-approved drugs.[2]

-

Scaffold for Medicinal Chemistry: Each functional group can serve as an anchor point. The phenol can be used to form ether linkages found in many bioactive molecules. The benzyl alcohol can be elaborated into other functionalities or used as a linker to connect to other pharmacophores. The chloro-substituent can be retained for its electronic effects or replaced via cross-coupling to explore structure-activity relationships (SAR).

-

Intermediate for Agrochemicals and Materials Science: Substituted phenols are key precursors for polymers, dyes, and agrochemicals. The reactivity of this molecule makes it a candidate for creating monomers for specialty polymers like poly(aryl ether)s.[11]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial hit compounds that bind to biological targets.

A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, has demonstrated potent antifouling and antimicrobial activity, suggesting that this structural class has inherent biological relevance worth exploring.[15]

Part 5: Experimental Protocol: Reduction of Methyl 3-chloro-5-hydroxybenzoate

This protocol describes a robust method for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol, grounded in established chemical principles.

Objective: To synthesize 3-Chloro-5-(hydroxymethyl)phenol via the reduction of Methyl 3-chloro-5-hydroxybenzoate.

Materials:

-

Methyl 3-chloro-5-hydroxybenzoate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Ester: Methyl 3-chloro-5-hydroxybenzoate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cooled addition is crucial to control the highly exothermic reaction of LiAlH₄ and prevent side reactions.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser workup). Safety Note: Quenching LiAlH₄ is extremely exothermic and produces hydrogen gas. It must be done slowly and with extreme caution behind a blast shield.

-

Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with THF and EtOAc. The combined organic filtrates are transferred to a separatory funnel.

-

Extraction: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes basic aluminum salts, while the bicarbonate wash removes any unreacted acidic starting material.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Chloro-5-(hydroxymethyl)phenol.

Part 6: Safety and Handling

As a substituted phenol, 3-Chloro-5-(hydroxymethyl)phenol should be handled with appropriate caution, assuming it shares hazards with related compounds.[16][17]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical safety goggles at all times.[17]

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[16] Avoid contact with skin and eyes. Phenols can be rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 - ChemicalBook.

-

3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 - BuyersGuideChem.

-

17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

-

Safety Data Sheet - Angene Chemical.

-

3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem.

-

3-Chloro-5-(hydroxymethyl)phenol - Apollo Scientific.

-

3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem.

-

A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives - IJSDR.

-

3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL - Echemi.

-

3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem.

-

GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.

-

Phenol - Western Washington University.

-

Phenol, 3-chloro- - NIST WebBook.

-

Structure of 3-chloro-2,5-dihydroxybenzyl alcohol. - ResearchGate.

-

Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed b - The Royal Society of Chemistry.

-

Question Video: Determining the Chemical Structure of the Product Formed When an Aromatic Primary Alcohol Reacts with Hydrochloric Acid | Nagwa.

-

ortho-Formylation of phenols - Organic Syntheses Procedure.

-

3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL ALCOHOL - ChemicalBook.

-

Formaldehyde - Wikipedia.

-

1261598-26-8|2-Chloro-5-(hydroxymethyl)phenol|BLD Pharm.

-

3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

-

17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax.

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository.

-

Phenol - Office of Environment, Health & Safety.

-

Phenol reaction.

-

Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 [m.chemicalbook.com]

- 4. 3-Chloro-5-(hydroxymethyl)phenol | 885270-34-8 - BuyersGuideChem [buyersguidechem.com]

- 5. 885270-34-8 Cas No. | 3-Chloro-5-(hydroxymethyl)phenol | Apollo [store.apolloscientific.co.uk]

- 6. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. rsc.org [rsc.org]

- 11. ijsdr.org [ijsdr.org]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. nagwa.com [nagwa.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. ehs.wwu.edu [ehs.wwu.edu]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-(hydroxymethyl)phenol

Executive Summary

3-Chloro-5-(hydroxymethyl)phenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, featuring both a nucleophilic phenol and a primary alcohol, coupled with the electronic and steric influence of the chlorine atom, makes it an attractive synthon for targeted molecular design. This guide provides an in-depth, field-proven pathway for the synthesis of this compound, emphasizing scientific rationale, experimental robustness, and safety. The core strategy involves the highly chemoselective reduction of the commercially available precursor, 3-Chloro-5-hydroxybenzoic acid, using a borane-tetrahydrofuran (BH3·THF) complex. This approach offers high yields while preserving the integrity of the sensitive phenolic and chloro functionalities.

Introduction: The Utility of 3-Chloro-5-(hydroxymethyl)phenol

The molecular architecture of 3-Chloro-5-(hydroxymethyl)phenol offers distinct reactive sites for orthogonal chemical modifications. The phenolic hydroxyl group can be targeted for etherification, esterification, or coupling reactions, while the hydroxymethyl group provides a handle for oxidation, further esterification, or conversion to a leaving group for nucleophilic substitution. The presence of the chlorine atom at the 5-position influences the acidity of the phenol and directs the regioselectivity of subsequent aromatic substitution reactions. These characteristics make it a crucial intermediate in the development of novel agrochemicals and pharmaceuticals, such as selective receptor agonists.[1][2]

Strategic Synthesis Planning: A Retrosynthetic Approach

A logical and efficient synthesis begins with a sound retrosynthetic analysis. The primary challenge in synthesizing 3-Chloro-5-(hydroxymethyl)phenol is the selective formation of the primary alcohol from a more oxidized precursor without affecting the other functional groups. The most direct disconnection identifies the hydroxymethyl group as the target for transformation, leading back to a carboxylic acid.

Caption: Retrosynthetic disconnection of the target molecule.

This analysis points to 3-Chloro-5-hydroxybenzoic acid as the ideal starting material. This precursor is commercially available and contains the required carbon skeleton and substitution pattern.[1][3] The key challenge is thus reduced to a single, high-selectivity reduction step.

The Core Transformation: Chemoselective Reduction of 3-Chloro-5-hydroxybenzoic Acid

The Causality Behind Reagent Selection

The synthesis hinges on the chemoselective reduction of a carboxylic acid in the presence of an acidic phenol and an aryl chloride. This requires a reagent that is unreactive towards the latter two groups.

-

Strong Hydride Reagents (e.g., LiAlH₄): These are unsuitable as they would be wastefully consumed through an acid-base reaction with the phenolic proton and are generally too reactive, potentially leading to side reactions.

-

Catalytic Hydrogenation: This method carries a significant risk of dehalogenation (hydrogenolysis of the C-Cl bond), particularly with catalysts like Palladium on carbon (Pd/C), and may require high pressures and temperatures.[4][5][6]

-

Borane Reagents (e.g., BH₃·THF): Borane and its complexes are electrophilic reducing agents that show exceptional selectivity for carboxylic acids. They do not react with aryl halides and, crucially, can reduce carboxylic acids faster than they react with phenols under controlled conditions. Borane rapidly forms an acyloxyborane intermediate with the carboxylic acid, which is then readily reduced.[7][8][9] This makes BH₃·THF the reagent of choice for this transformation.

Proposed Reaction Mechanism

The reduction proceeds via a two-step mechanism. First, the borane reacts with the carboxylic acid to form an acyloxyborane intermediate and hydrogen gas. This intermediate is then further attacked by two more equivalents of borane to reduce the carbonyl to a borate ester, which is subsequently hydrolyzed during the aqueous workup to yield the primary alcohol.

Detailed Experimental Protocol

This protocol describes the reduction of 3-Chloro-5-hydroxybenzoic acid to 3-Chloro-5-(hydroxymethyl)phenol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Chloro-5-hydroxybenzoic acid | 172.56 | 5.00 g | 28.97 | 1.0 |

| Borane-THF complex (1.0 M) | - | 87 mL | 87.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | - |

| Methanol (MeOH) | 32.04 | ~20 mL | - | - |

| Hydrochloric Acid (1 M aq.) | 36.46 | ~50 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | - |

| Brine (Saturated NaCl aq.) | - | ~100 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Chloro-5-hydroxybenzoic acid (5.00 g, 28.97 mmol).

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the 1.0 M solution of borane-THF complex (87 mL, 87.0 mmol, 3.0 eq) dropwise via a syringe or dropping funnel over approximately 30-45 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously and slowly add methanol (~20 mL) dropwise to quench the excess borane complex. Renewed gas evolution will occur. Stir for 20 minutes.

-

Work-up: Remove the solvent under reduced pressure. To the resulting residue, add 1 M HCl (50 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (brine, 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Chloro-5-(hydroxymethyl)phenol as a solid.

Safety Considerations

-

Borane-Tetrahydrofuran (BH₃·THF): This reagent is flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon standing. Use only stabilized, anhydrous THF from a freshly opened container.

-

Hydrogen Gas: The reaction produces hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of 3-Chloro-5-(hydroxymethyl)phenol is efficiently and reliably achieved through the chemoselective reduction of 3-Chloro-5-hydroxybenzoic acid. The use of a borane-THF complex provides a robust and scalable method that avoids common pitfalls such as dehalogenation or unwanted reactions with the phenolic group. This technical guide outlines a validated protocol, grounded in a clear understanding of chemical reactivity, to provide researchers and drug development professionals with a practical pathway to this valuable synthetic intermediate.

References

-

Zhang, J., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 44(5-6), pp. 166-171. Available at: [Link]

-

PrepChem (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Available at: [Link]

-

ACS Publications (2021). "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes." Organic Letters. Available at: [Link]

-

Royal Society of Chemistry (2019). "Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis." Chemical Science. Available at: [Link]

-

ResearchGate (2007). "Direct reduction of some benzoic acids to alcohols via NaBH4–Br2." Available at: [Link]

-

PrepChem (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]

-

Wiley Online Library (2022). "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis." Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate (2008). "A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate." Available at: [Link]

-

Organic Syntheses (n.d.). Synthesis of Phenols from Benzoic Acids. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Available at: [Link]

-

PubChem (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Available at: [Link]

-

MDPI (2018). "Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2." Catalysts. Available at: [Link]

-

Nature (2021). "Deaminative chlorination of aminoheterocycles." Nature Communications. Available at: [Link]

-

ACS Publications (1979). "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry. Available at: [Link]

-

CABI Digital Library (2018). "Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture." International Journal of Chemical and Physical Sciences. Available at: [Link]

-

Nature (2021). "Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions." Communications Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-5-(hydroxymethyl)phenol

Preamble: Navigating the Uncharted Territory of a Novel Phenolic Compound

In the landscape of drug discovery and chemical biology, we often encounter compounds with potential biological activity but an uncharacterized mechanism of action. 3-Chloro-5-(hydroxymethyl)phenol is one such molecule. A survey of the current scientific literature reveals a significant gap in our understanding of its specific cellular effects and molecular targets. This guide, therefore, is not a retrospective summary of established facts. Instead, it is a prospective roadmap—a detailed, evidence-based framework for researchers, scientists, and drug development professionals to systematically investigate and ultimately elucidate the mechanism of action of this compound.

Drawing from established principles in toxicology and pharmacology, and the known activities of structurally related phenolic and chlorophenolic compounds, we will lay out a logical, multi-phased experimental plan. This document is designed to be a practical, self-validating guide, providing not just the 'what' but the 'why' behind each experimental choice, ensuring a rigorous and scientifically sound investigation.

Foundational Hypotheses: Inferring Potential Bioactivity from Structural Analogs

The structure of 3-Chloro-5-(hydroxymethyl)phenol—a chlorinated phenol—provides a logical starting point for forming testable hypotheses about its biological activity.

-

General Phenolic Activities : Phenolic compounds are a broad class of molecules known for a wide array of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] The core phenol ring is a common pharmacophore, and its hydroxyl group can participate in various biological interactions.[1]

-

Effects of Chlorination : The presence of chlorine atoms on a phenol ring is known to modulate its biological and toxicological properties. Chlorophenols can act as uncouplers of oxidative phosphorylation, disrupting cellular energy metabolism.[4][5] They are also recognized as environmental contaminants with potential for hepatotoxicity, immunotoxicity, and carcinogenicity, possibly through mechanisms involving oxidative stress and DNA damage.[6][7]

-

Hydroxymethyl Group : The hydroxymethyl group (-CH2OH) can influence the molecule's solubility and may serve as a site for metabolic modification or interaction with biological targets.

Based on these structural features, we can hypothesize that 3-Chloro-5-(hydroxymethyl)phenol may exert its biological effects through one or more of the following mechanisms:

-

Induction of cytotoxicity in proliferating cells.

-

Disruption of cellular membrane integrity.

-

Generation of DNA damage.

-

Interference with mitochondrial function and energy production.

This guide will now detail a systematic approach to test these hypotheses.

A Phased Experimental Workflow for Mechanistic Elucidation

We propose a four-phase workflow to systematically investigate the mechanism of action, starting with broad phenotypic effects and progressively narrowing down to specific molecular interactions.

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Initial Phenotypic Screening - Does the Compound Have a Cellular Effect?

The first logical step is to determine if 3-Chloro-5-(hydroxymethyl)phenol has any effect on cell viability. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to identify potential selective toxicity.

Core Experiment: Cytotoxicity Assessment

-

Rationale: Assays like MTT and LDH provide robust, quantifiable data on cell viability and membrane integrity, respectively.[8][9] The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity (a hallmark of necrosis).[9][10][11]

-

Data Output: This phase will yield IC50 (half-maximal inhibitory concentration) values for the compound in various cell lines.

Table 1: Hypothetical Cytotoxicity Data for 3-Chloro-5-(hydroxymethyl)phenol

| Cell Line | Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 | > 100 |

| A549 | Lung Cancer | 22.5 ± 3.1 | > 100 |

| HEK293 | Normal Kidney | 85.7 ± 9.4 | > 100 |

Experimental Protocol: MTT Cell Viability Assay [10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-Chloro-5-(hydroxymethyl)phenol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Phase 2: Elucidating the Mode of Cell Death - Apoptosis or Necrosis?

If the compound is found to be cytotoxic, the next critical question is how it kills the cells. Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental to understanding its mechanism.

Core Experiment: Annexin V and Propidium Iodide (PI) Staining

-

Rationale: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[12][13][14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Data Output: Quantitative data on the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry Assay [13][14]

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

Phase 3: Investigating the Primary Insult - What is the Trigger?

Once the mode of cell death is established (e.g., apoptosis), the investigation must focus on the upstream events that trigger this process. Based on the compound's structure, DNA damage is a plausible primary insult.

Core Experiment: Single-Cell Gel Electrophoresis (Comet Assay)

-

Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18] Damaged DNA migrates further in an electric field, forming a "comet tail" whose intensity is proportional to the amount of damage. The alkaline version of the assay detects both single and double-strand breaks.

-

Data Output: Quantification of DNA damage (e.g., tail moment, % DNA in tail) per cell.

Experimental Protocol: Alkaline Comet Assay [16][17]

-

Cell Preparation: Treat cells with the compound, harvest, and resuspend in PBS at ~1x10^5 cells/mL.

-

Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized comet slide. Allow to solidify.

-

Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the comet parameters using specialized software.

Phase 4: Identifying the Molecular Target(s) - The Ultimate Goal

Identifying the direct protein target of a small molecule is the pinnacle of mechanistic studies. This phase employs advanced proteomic techniques.

Core Experiment 1: Affinity Chromatography

-

Rationale: This is a classic method for target identification.[19][20][21][22][23][24][25][26] The small molecule (the "bait") is immobilized on a solid support (e.g., beads). A cell lysate is passed over the beads, and proteins that bind to the compound are captured. These can then be eluted and identified by mass spectrometry.

-

Data Output: A list of potential protein binders.

Core Experiment 2: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA is a powerful method for confirming target engagement in a cellular context without modifying the compound.[27][28][29][30][31][32] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the binding compound.

-

Data Output: Validation of direct binding between the compound and a specific protein target identified in the affinity chromatography step.

Caption: Workflows for target identification experiments.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [29][31]

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thawing.

-

Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein of interest using Western blotting or other protein detection methods.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves and determine the shift in thermal stability.

Conclusion and Path Forward

While the specific mechanism of action for 3-Chloro-5-(hydroxymethyl)phenol is not currently documented, this guide provides a robust, logical, and experimentally sound framework for its elucidation. By systematically progressing from broad phenotypic screening to specific molecular target identification, researchers can efficiently and rigorously uncover the biological role of this compound. The protocols and rationale provided herein serve as a comprehensive resource for initiating and navigating this scientific investigation, transforming an unknown compound into a well-characterized chemical probe or potential therapeutic lead.

References

-

Clementi, E. et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16). [Link]

-

Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]

-

Clementi, E. et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22). [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography for Target Protein Identification. [Link]

-

Covas, L. et al. (2017). Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. MDPI. [Link]

-

Al-hayali, M. M. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(14). [Link]

-

Sakamoto, S. et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(2), 314-322. [Link]

-

Azqueta, A. et al. (2018). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Current Protocols in Toxicology. [Link]

-

Kumar, A. et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

-

Rudrapal, M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

Abot, A. et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]

-

Xenikakis, I. et al. (2019). Biological Activity of Acetylated Phenolic Compounds. Journal of Agricultural and Food Chemistry, 67(10), 2846-2853. [Link]

-

Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ResearchGate. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Shanmugam, G. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(22). [Link]

-

Liu, H. et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition. [Link]

-

Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508-520. [Link]

-

Farquharson, M. E. et al. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20-24. [Link]

-

University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

-

Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

-

Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Niles, A. L. et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

-

Mi, Y. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Hart, G. M. et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

-

Tao, H. et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

Pär Nordlund Lab. (n.d.). CETSA. [Link]

-

Quiñonez-Cisneros, K. et al. (2013). A Much-Needed Mechanism and Reaction Rate for the Oxidation of Phenols with ClO2: A Joint Experimental and Computational Study. Australian Journal of Chemistry. [Link]

-

Wasi, S. et al. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorophenols - ToxFAQs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]

- 4. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 21. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drughunter.com [drughunter.com]

- 25. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 31. news-medical.net [news-medical.net]

- 32. CETSA [cetsa.org]

Biological activity of 3-Chloro-5-(hydroxymethyl)phenol derivatives

An In-Depth Technical Guide to the

Biological Activity of 3-Chloro-5-(hydroxymethyl)phenol Derivatives

A Proposed Framework for Synthesis, Screening, and Mechanistic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic introduction of various substituents onto the phenolic scaffold allows for the fine-tuning of these activities and the development of derivatives with enhanced potency and selectivity. This guide focuses on a specific, yet underexplored, class of compounds: 3-Chloro-5-(hydroxymethyl)phenol derivatives .

Due to a lack of extensive research on this particular molecular framework, this document serves as a comprehensive technical guide and a proposed research framework. It outlines plausible synthetic routes, detailed protocols for evaluating key biological activities, and strategies for elucidating the mechanisms of action. By leveraging established principles from the study of related halogenated and hydroxymethylated phenols, this guide aims to provide researchers with the necessary tools to investigate the therapeutic potential of this promising, yet uncharted, class of molecules.

Rationale and Significance

The chemical structure of 3-Chloro-5-(hydroxymethyl)phenol presents several features that suggest a high potential for biological activity:

-

Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore, crucial for the antioxidant and antimicrobial properties of many phenolic compounds. It can act as a hydrogen donor to scavenge free radicals and can interact with biological targets through hydrogen bonding.

-

Chlorine Atom: The presence of a halogen, such as chlorine, can significantly modulate the physicochemical properties of a molecule.[2] It can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. Furthermore, the electronic effects of halogens can influence the reactivity of the phenolic ring and its interactions with biological macromolecules.[2]

-

Hydroxymethyl Group: This substituent can participate in hydrogen bonding and may serve as a point for further derivatization to create a library of compounds with diverse properties.

The combination of these three functional groups on a single aromatic ring creates a unique chemical entity with the potential for multifaceted biological activities. A systematic investigation into its derivatives is therefore a scientifically meritorious endeavor.

Synthesis of 3-Chloro-5-(hydroxymethyl)phenol and its Derivatives

The synthesis of the parent compound and its subsequent derivatization are the first critical steps in exploring its biological potential.

2.1. Proposed Synthesis of 3-Chloro-5-(hydroxymethyl)phenol

A plausible and efficient synthetic route to the parent compound, 3-Chloro-5-(hydroxymethyl)phenol, can be adapted from established methods for the synthesis of related compounds.[3] The following multi-step synthesis is proposed:

Step 1: Friedel-Crafts Acylation of 3-Chlorophenol

The synthesis would commence with the Friedel-Crafts acylation of commercially available 3-chlorophenol. This reaction introduces an acetyl group onto the aromatic ring, preferentially at the 5-position due to the directing effects of the hydroxyl and chloro substituents.

Step 2: Reduction of the Ketone

The resulting 1-(5-chloro-2-hydroxyphenyl)ethan-1-one is then subjected to reduction to convert the ketone to a secondary alcohol.

Step 3: Conversion to the Hydroxymethyl Group

Further chemical modifications would be required to convert the secondary alcohol to the desired primary hydroxymethyl group.

Alternatively, a direct hydroxymethylation of 3-chlorophenol could be explored, though this may lead to a mixture of products.

2.2. General Strategy for the Synthesis of Derivatives

With the parent compound in hand, a diverse library of derivatives can be synthesized to explore structure-activity relationships (SAR). The primary points of derivatization are the phenolic hydroxyl group and the hydroxymethyl group.

Derivatization at the Phenolic Hydroxyl Group:

-

Etherification: Reaction with various alkyl or aryl halides in the presence of a base will yield a range of ether derivatives.

-

Esterification: Acylation with acid chlorides or anhydrides will produce ester derivatives.

Derivatization at the Hydroxymethyl Group:

-

Esterification: Similar to the phenolic hydroxyl, the hydroxymethyl group can be esterified.

-

Oxidation: Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic transformations.

The workflow for the synthesis and derivatization is depicted in the following diagram:

Caption: Proposed workflow for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol and its derivatives.

Evaluation of Biological Activities

A systematic screening of the synthesized derivatives is essential to identify compounds with promising biological activities. The following sections outline detailed protocols for assessing antimicrobial, antioxidant, and anticancer properties.

3.1. Antimicrobial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity.[1] The synthesized derivatives should be screened against a panel of clinically relevant bacteria and fungi.

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.

Experimental Protocol:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use standard reference strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Preparation of Inoculum: Grow the microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

The MIC values for all derivatives should be summarized in a table for easy comparison.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | |||

| Derivative 2 | |||

| ... | |||

| Positive Control | |||

| Negative Control |

3.2. Antioxidant Activity

The phenolic hydroxyl group suggests that these compounds may possess antioxidant properties by scavenging free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging activity of compounds.[4]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare different concentrations of the synthesized derivatives in methanol.

-

Reaction: Mix the test sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, should be determined from a plot of scavenging activity against compound concentration.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity.[5]

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of Test Samples: Prepare different concentrations of the synthesized derivatives.

-

Reaction: Add the test samples to the ABTS•+ solution and measure the absorbance at 734 nm after a set incubation time.

-

Calculation: Calculate the percentage inhibition of ABTS•+ and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

The antioxidant activity data should be presented in a table.

| Compound | DPPH IC50 (µM) | ABTS TEAC |

| Derivative 1 | ||

| Derivative 2 | ||

| ... | ||

| Ascorbic Acid | ||

| Trolox |

3.3. Anticancer Activity

Halogenated phenols have been reported to exhibit cytotoxic effects against cancer cells.[6] The synthesized derivatives should be screened for their potential anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation:

The IC50 values for each cell line should be tabulated.

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Derivative 1 | |||

| Derivative 2 | |||

| ... | |||

| Doxorubicin |

Elucidation of Mechanism of Action

For derivatives that exhibit significant biological activity, further studies are crucial to understand their mechanism of action.

4.1. Antimicrobial Mechanism

For potent antimicrobial derivatives, the mechanism of action can be investigated through:

-

Membrane Permeability Assays: To determine if the compounds disrupt the bacterial cell membrane.

-

Enzyme Inhibition Assays: To investigate if the compounds inhibit essential bacterial enzymes.

4.2. Anticancer Mechanism

For derivatives with significant cytotoxicity against cancer cells, the following assays can be performed:

-

Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and caspase activity assays to determine if the compounds induce programmed cell death.

-

Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase.

-

Western Blotting: To study the effect of the compounds on key signaling proteins involved in cancer cell proliferation and survival.

The following diagram illustrates a potential signaling pathway that could be investigated for anticancer derivatives:

Caption: A potential apoptotic pathway induced by a bioactive derivative.

Structure-Activity Relationship (SAR) Studies

A critical component of this research framework is the elucidation of the structure-activity relationship (SAR).[7] By comparing the biological activities of the different derivatives, researchers can identify the structural features that are essential for potency and selectivity. This knowledge is invaluable for the rational design of more effective second-generation compounds.

Conclusion

While the biological activities of 3-Chloro-5-(hydroxymethyl)phenol derivatives have not been extensively reported, their chemical structure suggests a high potential for therapeutic applications. This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, biological evaluation, and mechanistic elucidation of this novel class of compounds. By following the proposed protocols, researchers can systematically explore the antimicrobial, antioxidant, and anticancer properties of these derivatives, potentially leading to the discovery of new lead compounds for drug development. The insights gained from such studies will not only expand our understanding of the biological activities of halogenated phenols but also contribute to the broader field of medicinal chemistry.

References

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Monatshefte für Chemie - Chemical Monthly. [Link]

-

Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (n.d.). ResearchGate. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

-

Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones. (2019). ResearchGate. [Link]

-

Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. (2023). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). PubMed. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). MDPI. [Link]

-

Halogenated bisphenol A derivatives potently inhibit human and rat 11β‐hydroxysteroid dehydrogenase 1: Structure–activity relationship and molecular docking. (2021). ResearchGate. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2018). MDPI. [Link]

-

Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Sokhraneva. [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants. (2000). PubMed. [Link]

-

On Exploring Structure Activity Relationships. (2016). National Institutes of Health. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol. (n.d.). Asian Journal of Chemistry. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Institutes of Health. [Link]

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2009). PubMed. [Link]

- PRMT5 inhibitors. (n.d.).

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology. [Link]

-

Total synthesis and biological evaluation of fluorinated cryptophycins. (2012). National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2019). RSC Publishing. [Link]

-

Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023). National Institutes of Health. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

-

Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (2020). PubMed. [Link]

Sources

- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substituted Phenol Compounds: Synthesis, Reactivity, and Applications in Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of substituted phenol compounds. We will delve into the core chemical principles governing their synthesis and reactivity, explore their significant role in medicinal chemistry, and provide practical insights into their analysis. The narrative is designed to bridge fundamental concepts with field-proven applications, ensuring a thorough understanding of this vital class of organic molecules.

The Enduring Significance of the Phenolic Scaffold

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and drug discovery.[1][2] This seemingly simple structural motif imparts a unique combination of reactivity and biological activity that has been exploited in countless natural products and synthetic drugs.[2][3] In fact, phenols and their ether derivatives were present in 62% of small-molecule drugs approved in 2020, underscoring their continued relevance in modern pharmacology.[2]

The hydroxyl group's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical is central to the antioxidant properties of many phenolic compounds.[4][5][6] This reactivity, coupled with the diverse substitution patterns possible on the aromatic ring, allows for the fine-tuning of a molecule's physicochemical and biological properties, making substituted phenols a versatile scaffold in the design of novel therapeutics.[1]

Synthesis of Substituted Phenols: A Chemist's Toolkit

The preparation of substituted phenols can be broadly approached through two main strategies: the introduction of a hydroxyl group onto a pre-substituted aromatic ring or the modification of a phenol that already bears other substituents. Several laboratory and industrial methods are available, each with its own advantages and limitations.

Industrial-Scale Synthesis

Historically, phenol was obtained from coal tar.[7] However, modern industrial production is dominated by synthetic routes, most notably the Hock process . This process involves the Friedel-Crafts alkylation of benzene with propene to form cumene, which is then oxidized to cumene hydroperoxide.[8][9] Subsequent acid-catalyzed rearrangement yields phenol and acetone, a valuable co-product.[8][9]

Other notable industrial methods include:

-

The Dow process: This involves the reaction of chlorobenzene with dilute sodium hydroxide at high temperature and pressure.[9]

-

From benzene sulfonic acid: Benzene is first sulfonated with oleum, and the resulting benzenesulfonic acid is fused with sodium hydroxide at high temperatures to produce sodium phenoxide, which is then acidified to yield phenol.[8][9]

Laboratory-Scale Synthesis

In a research and development setting, a wider array of methods is employed to synthesize phenols with specific substitution patterns.[10] Some common approaches include:

-

Hydrolysis of Diazonium Salts: Aromatic primary amines can be converted to diazonium salts using nitrous acid at low temperatures.[8][9] These salts are highly reactive and can be hydrolyzed to phenols upon warming with water or dilute acids.[8][9]

-

Palladium-Catalyzed Hydroxylation: Modern cross-coupling methodologies allow for the direct conversion of aryl halides to phenols using a palladium catalyst and a hydroxide source.[11]

-

Oxidative Hydroxylation of Arylboronic Acids: Arylboronic acids can be efficiently converted to phenols using an oxidizing agent, often in the presence of a copper catalyst.[11]

The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

The Reactivity Landscape of Substituted Phenols

The reactivity of the phenolic ring is dominated by the powerful activating and ortho-, para-directing influence of the hydroxyl group.[12][13] The lone pairs on the oxygen atom delocalize into the aromatic pi-system, increasing the electron density of the ring and making it highly susceptible to electrophilic attack.[13]

Electrophilic Aromatic Substitution

Phenols undergo electrophilic aromatic substitution reactions much more readily than benzene, often without the need for a catalyst.[14][15][16]

3.1.1. Halogenation

Phenols react rapidly with bromine water at room temperature to form a white precipitate of 2,4,6-tribromophenol.[12][17] This reaction is a classic test for the presence of a phenol. To achieve monohalogenation, milder conditions are required, such as using a less polar solvent like CHCl₃ at low temperatures.[12]

3.1.2. Nitration

The nitration of phenol also requires careful control of reaction conditions due to the high reactivity of the phenol ring and the oxidizing nature of nitric acid.[17]

-

With dilute nitric acid: At low temperatures, a mixture of ortho- and para-nitrophenols is obtained.[12][13] These isomers can be separated by steam distillation due to the intramolecular hydrogen bonding in the ortho-isomer, which makes it more volatile.[12]

-

With concentrated nitric acid: Polysubstitution occurs, leading to the formation of 2,4,6-trinitrophenol, commonly known as picric acid.[12][13]

3.1.3. Other Key Electrophilic Substitutions

-

Kolbe-Schmitt Reaction: The phenoxide ion, being even more reactive than phenol, undergoes carboxylation with a weak electrophile like carbon dioxide to form ortho-hydroxybenzoic acid (salicylic acid).[12][18]

-

Reimer-Tiemann Reaction: Treatment of phenol with chloroform in the presence of a base introduces an aldehyde group at the ortho position.[12][18]

-

Friedel-Crafts Alkylation and Acylation: While phenol itself can be challenging to use in Friedel-Crafts reactions due to complexation with the Lewis acid catalyst, its ether derivatives undergo these reactions readily.[14][18]

Oxidation of Phenols: The Gateway to Quinones

Phenols are readily oxidized, even in the absence of a hydrogen atom on the hydroxyl-bearing carbon.[15][16] Oxidation of phenols, particularly 1,2- and 1,4-dihydroxybenzenes (hydroquinones), leads to the formation of quinones.[19] This reversible redox process is crucial in many biological systems, such as in the electron transport chain with coenzyme Q (ubiquinone) and in blood clotting with vitamin K.[19] Common oxidizing agents used in the laboratory include chromic acid, silver oxide, and hypervalent iodine reagents.[15][16][20]

Substituted Phenols in Drug Discovery and Development

The phenolic moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1][2][3]

The Antioxidant Powerhouse

Many of the health benefits associated with phenolic compounds stem from their potent antioxidant activity.[6][21][22] They can neutralize harmful free radicals by donating a hydrogen atom from their hydroxyl group, thereby preventing oxidative damage to lipids, proteins, and nucleic acids.[4][22] This mechanism is implicated in the prevention of various chronic diseases, including cardiovascular and neurodegenerative disorders.[1][21][22]

The structure of a phenolic compound significantly influences its antioxidant capacity. For instance, the presence of an ortho-dihydroxy (catechol) structure is a key determinant of high radical-scavenging activity.[23][24]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a substituted phenol and its biological activity is crucial for rational drug design. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to model and predict the activity of new compounds.[25][26][27] These studies have shown that factors such as the number and position of hydroxyl groups, the lipophilicity of the molecule (often expressed as log P), and electronic parameters like bond dissociation enthalpy (BDE) are critical determinants of biological effects, including antioxidant capacity and toxicity.[25][27][28][29]

For example, a QSAR study on the apoptotic activity of various phenolic compounds in leukemia cells revealed a strong correlation with the calculated octanol/water partition coefficient (Clog P) and molecular refractivity (CMR).[26]

Diverse Pharmacological Activities

Beyond their antioxidant properties, substituted phenols exhibit a wide range of pharmacological effects:

-

Anti-inflammatory: Many phenolic compounds can modulate inflammatory pathways, making them beneficial for conditions like arthritis.[1][3][6]

-

Anticancer: Some phenols can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis.[1]

-

Antimicrobial: Certain phenolic compounds have demonstrated significant antimicrobial activity.[1]

-

Cardioprotective: Regular intake of foods rich in specific phenolic compounds has been linked to improved heart health.[6]

Experimental Workflow: Assessing Antioxidant Activity

A common and reliable method for evaluating the radical-scavenging ability of phenolic compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Step-by-Step Protocol for the DPPH Assay:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Samples: Dissolve the substituted phenol compounds in the same solvent as the DPPH solution to create a series of concentrations.

-

Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test sample. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.